molecular formula C13H14N2O3S B13235421 Ethyl 2-{3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetate

Ethyl 2-{3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetate

Cat. No.: B13235421
M. Wt: 278.33 g/mol
InChI Key: RHYTVXCJWDLFPB-UHFFFAOYSA-N
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Description

Ethyl 2-{3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetate is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by its unique structure, which includes a formyl group, dimethyl substitutions, and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The initial step involves the cyclization of appropriate precursors to form the thiazole ring. This can be achieved using reagents such as phosphorus pentasulfide (P2S5) and amines under controlled conditions.

    Introduction of Formyl and Dimethyl Groups: Subsequent steps involve the introduction of formyl and dimethyl groups through reactions such as formylation and alkylation. Reagents like formic acid and methyl iodide are commonly used.

    Esterification: The final step involves the esterification of the thiazole derivative with ethyl acetate to yield the desired compound. This can be achieved using acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Halogens in the presence of a catalyst like iron (Fe), HNO3 in sulfuric acid.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-{3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer properties.

Comparison with Similar Compounds

Ethyl 2-{3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetate can be compared with other thiazole derivatives to highlight its uniqueness:

    Thiazole: The parent compound, known for its basic structure and limited biological activity.

    2-Aminothiazole: A derivative with an amino group, known for its antimicrobial properties.

    Thiazole-4-carboxylic acid: A derivative with a carboxylic acid group, used in the synthesis of pharmaceuticals.

    Thiazole-2-thiol: A derivative with a thiol group, known for its antioxidant properties.

Biological Activity

Ethyl 2-{3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiazolo[5,4-b]pyridine core, which is known for its diverse biological properties. The synthesis typically involves the following steps:

  • Formation of Thiazole Ring : The thiazole moiety is synthesized using a reaction between appropriate aldehydes and thioamides.
  • Acylation : The resulting thiazole compound is then acylated to introduce the ethyl acetate group.
  • Purification : The final product is purified through recrystallization or chromatography.

Antitumor Activity

Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines:

  • IC50 Values : Studies demonstrated IC50 values as low as 1.61 µg/mL against specific cancer cell lines, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : The compound interacts with proteins involved in apoptosis pathways, such as Bcl-2 family proteins, promoting cell death in cancerous cells through hydrophobic interactions and minimal hydrogen bonding .

Anticonvulsant Properties

Thiazole derivatives have also been investigated for their anticonvulsant effects:

  • Efficacy : In animal models, certain thiazole compounds exhibited anticonvulsant activity with a median effective dose significantly lower than conventional treatments like ethosuximide .
  • Structure-Activity Relationship (SAR) : Modifications on the thiazole ring have been linked to enhanced anticonvulsant activity, emphasizing the importance of specific substituents on the aromatic rings attached to the thiazole structure .

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of thiazole derivatives:

  • In Vitro Studies : Compounds similar to this compound have shown effectiveness against resistant strains of bacteria such as MRSA and E. coli .
  • Mechanism : The antibacterial action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

Study 1: Antitumor Efficacy

A study conducted on a series of thiazole derivatives revealed that those with methyl substitutions at specific positions exhibited enhanced cytotoxicity against HCT116 and HepG2 cell lines. The compound's interaction with Bcl-2 was confirmed through molecular dynamics simulations that illustrated significant binding affinity and stability in complex formation.

Study 2: Anticonvulsant Activity

In a controlled trial using MES (Maximal Electric Shock) and scPTZ (subcutaneous Pentylenetetrazol) models, several thiazole derivatives demonstrated robust anticonvulsant properties. The study concluded that modifications at the para position of the phenyl ring were crucial for achieving desired pharmacological effects.

Properties

Molecular Formula

C13H14N2O3S

Molecular Weight

278.33 g/mol

IUPAC Name

ethyl 2-(3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl)acetate

InChI

InChI=1S/C13H14N2O3S/c1-4-18-11(17)5-9-7(2)12-10(6-16)15-19-13(12)14-8(9)3/h6H,4-5H2,1-3H3

InChI Key

RHYTVXCJWDLFPB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C2=C(N=C1C)SN=C2C=O)C

Origin of Product

United States

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